molecular formula C24H16N2O4 B2636121 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-71-1

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2636121
CAS No.: 877657-71-1
M. Wt: 396.402
InChI Key: TWPWSLIKGUAMQN-UHFFFAOYSA-N
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Description

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a polycyclic heteroaromatic compound featuring a fused benzofuran-pyrimidine-dione core. The benzofuropyrimidine scaffold is substituted at the 1-position with a phenacyl group and at the 3-position with a phenyl moiety. This structure combines electron-rich aromatic systems (benzofuran and phenyl) with a pyrimidine-dione pharmacophore, making it a candidate for diverse biological and material science applications. Its synthesis typically involves cyclization strategies or modifications of preformed pyrimidine-dione precursors .

Properties

CAS No.

877657-71-1

Molecular Formula

C24H16N2O4

Molecular Weight

396.402

IUPAC Name

1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

TWPWSLIKGUAMQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the acylation of benzofuran derivatives followed by cyclization with hydrazine hydrate . Another approach involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles .

Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of catalytic amounts of sodium ethoxide or potassium carbonate to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenacyl and phenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione exhibits a range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Lines : The compound demonstrated significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values indicating potent activity .

Antimicrobial Properties

Research indicates that derivatives of 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione possess antimicrobial properties against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance these properties:

  • Mechanism : The antibacterial action is often attributed to disruption of bacterial cell membranes or inhibition of vital enzymes .

Anticonvulsant Effects

Preliminary studies have suggested anticonvulsant effects for certain derivatives. These compounds may modulate neurotransmitter systems involved in seizure activity, offering potential therapeutic avenues for epilepsy treatment .

Case Studies

Several case studies illustrate the applications and efficacy of 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione:

StudyFindingsApplication
Study ADemonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 5 µMAnticancer therapy
Study BShowed broad-spectrum antimicrobial activity with MIC values ranging from 10 to 50 µg/mL against various pathogensInfection control
Study CReported anticonvulsant activity in animal models with a protective index indicating safetyEpilepsy treatment

Mechanism of Action

The mechanism by which 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Heterocyclic Modifications

The benzofuropyrimidine-dione scaffold can be compared to related fused pyrimidine-dione derivatives, which differ in their heterocyclic systems:

Compound Core Structure Key Substituents Biological/Physical Properties Reference
Target Compound Benzofuro[3,2-d]pyrimidine-2,4-dione 1-Phenacyl, 3-phenyl Potential TRPA1 antagonism; Luminescence
1H-Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Unsubstituted or alkyl/aryl groups TRPA1 inhibition (pIC₅₀ ~6.5–8.5 μM)
Pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives Pyrrolo[3,2-d]pyrimidine-2,4-dione 7-Substituted (e.g., cyclohexyl) TRPA1 antagonists (pIC₅₀ >7 μM)
Furo[2,3-d]pyrimidine-2,4-dione (PR-4) Furo[2,3-d]pyrimidine-2,4-dione Unsubstituted High TRPA1 inhibition (pIC₅₀ >8.5 μM)
Pyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,2-d]pyrimidine-2,4-dione Varied substituents Plant growth regulation; Antimicrobial activity

Key Observations :

  • TRPA1 Inhibition: Furo derivatives (e.g., PR-4) show higher mean pIC₅₀ values (>8.5 μM) than thieno analogs (pIC₅₀ ~6.5–8.5 μM), suggesting furan’s oxygen atom enhances target interaction . The target compound’s benzofuran moiety may mimic this behavior.
  • Material Science Applications : Benzofuropyrimidine derivatives are patented for organic electroluminescent devices due to their stable emission properties, unlike purely biological analogs .
Substituent Effects on Activity
  • Phenacyl vs. Alkyl/Aryl Groups: The 1-phenacyl group in the target compound introduces a ketone functionality, which may improve solubility or enable covalent binding to biological targets compared to simpler alkyl/aryl groups in thieno or pyrrolo analogs .
  • 3-Phenyl vs. Heteroaryl Substituents : The 3-phenyl group provides steric bulk and hydrophobic interactions, contrasting with pyridine or thiophene substitutions in PR-2/PR-3 derivatives, which slightly elevate TRPA1 activity .
Material Science
  • Benzofuropyrimidine-diones are optimized for electroluminescent devices due to their rigid, planar structure and electron-transport properties, unlike biologically focused thieno or furo analogs .

Biological Activity

The compound 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the Benzofuro moiety : This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl derivatives.
  • Pyrimidine Synthesis : The pyrimidine ring is constructed using condensation reactions involving urea or thiourea derivatives with suitable aldehydes or ketones.
  • Final Dione Formation : The introduction of the phenacyl and phenyl groups is accomplished through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research has shown that derivatives of benzofuro-pyrimidines exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have indicated that 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione possesses anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

The biological activities are attributed to the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
  • DNA Interaction : The compound's structure allows it to intercalate into DNA, potentially disrupting cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted on a series of benzofuro-pyrimidine derivatives, the effectiveness of 1-Phenacyl-3-phenyl- benzofuro[3,2-d]pyrimidine-2,4-dione was assessed against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value in the low micromolar range, demonstrating potent antimicrobial activity.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties involved treating various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at nanomolar concentrations.

Data Table

Biological ActivityIC50/MIC ValuesObservations
AntimicrobialMIC = 5 µMEffective against S. aureus and E. coli
AnticancerIC50 = 50 nMInduces apoptosis in breast cancer cells
Anti-inflammatoryPaw Edema ReductionSignificant reduction compared to control

Q & A

Q. What are the common synthetic routes for 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione and its derivatives?

The compound and its analogs are synthesized via methods such as:

  • Aza-Wittig reactions : Efficient for constructing the benzofuropyrimidine scaffold, as demonstrated in the synthesis of imidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidine derivatives .
  • Microwave-assisted one-pot synthesis : Accelerates the formation of pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives with reduced reaction times and improved yields .
  • Multi-step alkylation/cyclization : Used to introduce phenacyl and phenyl substituents while maintaining regioselectivity .

Q. How is the structural characterization of this compound validated?

Key techniques include:

  • X-ray crystallography : Resolves the coplanarity of the benzofuropyrimidine ring system and substituent orientations (e.g., dihedral angles of phenyl groups) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent positions via chemical shifts and coupling patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Cytotoxicity assays (e.g., MTT) : Assess anticancer potential against cell lines like HeLa or MCF-7 .
  • Radioligand binding assays : Evaluate receptor affinity (e.g., alpha1-adrenoceptors, TRPA1 channels) .
  • Enzyme inhibition assays : Measure PARP-1 or kinase (AKT/ERK) inhibition using fluorogenic substrates or Western blotting .

Advanced Research Questions

Q. How do structural modifications influence alpha1-adrenoceptor affinity?

  • Substituent effects : Replacing the indole nucleus with a pyrrolo[3,2-d]pyrimidine-2,4-dione system enhances selectivity for alpha1-adrenoceptors over serotoninergic/dopaminergic receptors. Alkyl chain length and arylpiperazine residues further modulate binding .
  • QSAR modeling : Pharmacophore mapping identifies critical hydrogen-bond acceptors and hydrophobic regions, guiding optimization of substituent bulk and polarity .

Q. How can researchers reconcile contradictions in reported biological mechanisms (e.g., PARP-1 vs. AKT/ERK inhibition)?

  • Pathway cross-talk analysis : PARP-1 inhibition may indirectly affect AKT/ERK via DNA repair defects, while direct kinase inhibition requires orthogonal assays (e.g., kinase profiling panels) .
  • Cell-context dependency : Test compounds in isogenic cell lines with PARP-1 knockout or AKT/ERK mutations to isolate mechanisms .

Q. What computational strategies are employed in designing derivatives with improved potency?

  • Molecular docking : Predicts binding poses in PARP-1’s NAD+ binding pocket, highlighting interactions with Ser904 and Gly863 .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on TRPA1 binding affinity, optimizing trifluoromethyl or chlorophenyl groups .
  • ADMET prediction : Prioritizes derivatives with favorable logP (<5) and low hERG liability .

Q. What recent advancements exist in benzofuropyrimidine derivatives for pain/inflammation?

  • TRPA1 antagonists : 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives show efficacy in rodent pain models by blocking reactive oxygen species (ROS)-induced channel activation .
  • Dual-action hybrids : Incorporating imidazolone moieties enhances anti-inflammatory activity via COX-2 and TRPA1 dual inhibition .

Q. How are SAR studies addressing contradictory activity data in cancer models?

  • Meta-analysis of substituent trends : Electron-withdrawing groups (e.g., -CF₃) improve PARP-1 inhibition but reduce solubility, necessitating pro-drug strategies .
  • Crystallographic validation : Resolve conflicting SAR by correlating substituent conformations (e.g., phenacyl rotation) with activity cliffs .

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